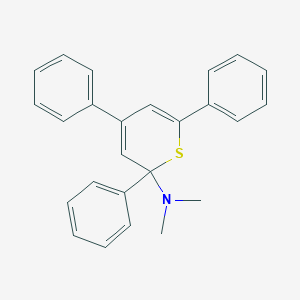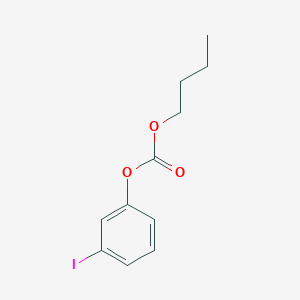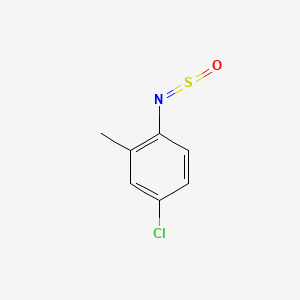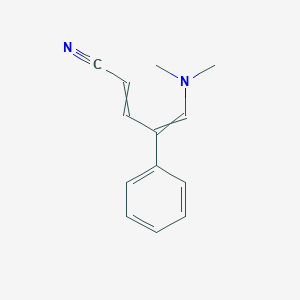
N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine is a complex organic compound characterized by its unique structure, which includes a thiopyran ring substituted with three phenyl groups and an amine group with two methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine typically involves the reaction of 2,4,6-triphenyl-2H-thiopyran with dimethylamine. The reaction is usually carried out under controlled conditions to ensure the proper formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle the chemicals involved.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The amine group can participate in substitution reactions, where the dimethylamine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triphenyl-2H-thiopyran: Lacks the dimethylamine group, making it less versatile in certain reactions.
N,N-Dimethyl-2,4,6-triphenyl-2H-pyran-2-amine: Similar structure but with an oxygen atom instead of sulfur, leading to different chemical properties.
Uniqueness
N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine is unique due to the presence of both the thiopyran ring and the dimethylamine group
Propriétés
Numéro CAS |
87691-75-6 |
|---|---|
Formule moléculaire |
C25H23NS |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
N,N-dimethyl-2,4,6-triphenylthiopyran-2-amine |
InChI |
InChI=1S/C25H23NS/c1-26(2)25(23-16-10-5-11-17-23)19-22(20-12-6-3-7-13-20)18-24(27-25)21-14-8-4-9-15-21/h3-19H,1-2H3 |
Clé InChI |
DPCMJPLUXNREBI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1(C=C(C=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl-](/img/structure/B14407560.png)
![N-Butyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14407566.png)


![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-ethoxybenzoate](/img/structure/B14407584.png)
methyl}(dimethyl)silanol](/img/structure/B14407589.png)

![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)


![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine](/img/structure/B14407637.png)

![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate](/img/structure/B14407652.png)
![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
